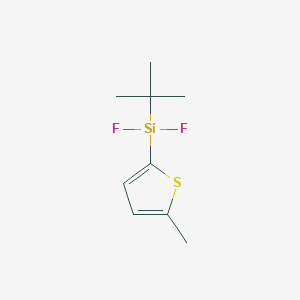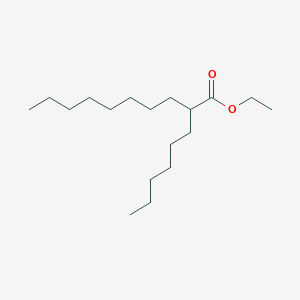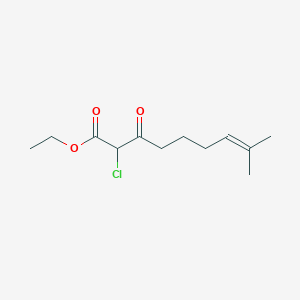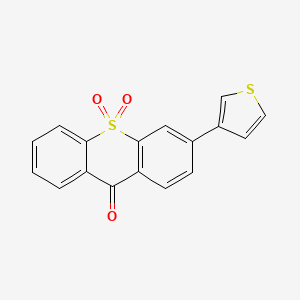![molecular formula C12H10N4O2S2 B14197048 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine CAS No. 922505-43-9](/img/structure/B14197048.png)
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine is a chemical compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety linked to a thiadiazole ring via a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Thiadiazole Formation: The final step involves the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds such as isoquinoline-1-sulfonamide and isoquinoline-1-carboxamide share structural similarities with 5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine.
Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazol-3-amine and 5-(methylsulfonyl)-1,2,4-thiadiazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined structural features of isoquinoline and thiadiazole, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
922505-43-9 |
|---|---|
Molekularformel |
C12H10N4O2S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
5-(isoquinolin-1-ylmethylsulfonyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H10N4O2S2/c13-11-15-12(19-16-11)20(17,18)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-6H,7H2,(H2,13,16) |
InChI-Schlüssel |
OATBEVIVTJSPFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2CS(=O)(=O)C3=NC(=NS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)

![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)



![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)


